molecular formula C12H13N B186525 (S)-1-(Naphthalen-2-yl)ethanamine CAS No. 3082-62-0

(S)-1-(Naphthalen-2-yl)ethanamine

Cat. No.: B186525
CAS No.: 3082-62-0
M. Wt: 171.24 g/mol
InChI Key: KHSYYLCXQKCYQX-VIFPVBQESA-N
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Description

(S)-1-(Naphthalen-2-yl)ethanamine is a chiral amine with the molecular formula C₁₂H₁₃N It is characterized by the presence of a naphthalene ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Naphthalen-2-yl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of naphthalen-2-ylacetaldehyde. One common method includes the use of sodium borohydride (NaBH₄) as a reducing agent in the presence of a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs palladium or platinum catalysts under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(Naphthalen-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Acyl chlorides or isocyanates are often used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of naphthalen-2-ylacetaldehyde or naphthalen-2-ylacetonitrile.

    Reduction: Formation of naphthalen-2-ylethane.

    Substitution: Formation of naphthalen-2-ylacetamide or naphthalen-2-ylurea.

Scientific Research Applications

(S)-1-(Naphthalen-2-yl)ethanamine has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (S)-1-(Naphthalen-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. In biological systems, it may act as an agonist or antagonist, modulating the function of neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    ®-1-(Naphthalen-2-yl)ethanamine: The enantiomer of (S)-1-(Naphthalen-2-yl)ethanamine, differing in the spatial arrangement of atoms.

    1-(Naphthalen-1-yl)ethanamine: A structural isomer with the amine group attached to the 1-position of the naphthalene ring.

    2-(Naphthalen-2-yl)ethanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(1S)-1-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSYYLCXQKCYQX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360915
Record name (1S)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-62-0
Record name (-)-1-(2-Naphthyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluororo pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
2,4-dichloro-5-fluororo pyrimidine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluoro pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of N-(1-naphthalen-2-yl-ethyl)-formamide (1.12 g), ethanol (10 mL) and 5 N sodium hydroxide (10 mL) is heated at reflux for 1 hour. The solution is cooled, poured into water and extracted with ether. The ether solution is dried with anhydrous potassium carbonate, filtered and concentrated to give the product (0.95 g) as a pale yellow oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (S)-1-(Naphthalen-2-yl)ethanamine used in chiral separations?

A: this compound can be incorporated as a chiral selector in stationary phases for separating enantiomers, which are molecules that are mirror images of each other. For instance, a study successfully utilized (S)-NEA as a post-polymerization functionalization agent on a poly(carboxyethyl acrylate-co-ethylene glycol dimethacrylate) monolith. [ [] https://www.semanticscholar.org/paper/d18ba72c8a0910f8cad60cfd9899fb22d4786f05] This modification allowed for the separation of both chiral and achiral compounds in reversed-phase capillary electrochromatography due to the presence of both chiral and achiral interaction sites on the modified stationary phase.

Q2: What is the role of this compound in spin-polarized light-emitting diodes?

A: (S)-NEA can act as a chiral cation in the development of core-shell perovskite quantum dots (QDs) for spin-LEDs. [ [] https://www.semanticscholar.org/paper/aad657f07d332da7907345c6f2891bfee931a883 ] When incorporated as a 2D chiral perovskite shell on an achiral 3D inorganic perovskite core, it induces a spin selectivity effect. This means that the spin state of charge carriers is influenced as they pass through the chiral shell, ultimately leading to the emission of circularly polarized light. This technology holds promise for applications in areas like 3D displays and magnetic recording.

Q3: Can this compound differentiate between chiral molecules?

A: Yes, research suggests that this compound exhibits selectivity in its interactions with chiral molecules. Specifically, a study employing density functional theory (DFT) calculations revealed that an asymmetric pyrenyl uranyl-salophen receptor, incorporating (S)-NEA, showed a significantly higher binding affinity for (R)-1-(2-naphthyl)ethylamine compared to its (S)-enantiomer. [ [] https://www.semanticscholar.org/paper/e778689eec0f8e34fcb4f13dcabbde9510f25282 ] This selective recognition ability has implications for various applications, including chiral sensing and asymmetric catalysis.

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